molecular formula C8H9NO3 B1267800 ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate CAS No. 27472-43-1

ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate

Cat. No.: B1267800
CAS No.: 27472-43-1
M. Wt: 167.16 g/mol
InChI Key: RRGFTCXFRSYMEQ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-1-pyrrolidineacetic acid with ethanol in the presence of an acid catalyst . The reaction typically requires heating to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate serves as a versatile building block in the synthesis of biologically active compounds. The pyrrole ring structure is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Case Studies:

  • Anticancer Activity: Research has indicated that pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown potential in inhibiting tumor growth in leukemia and lymphoma models .
  • Antimicrobial Properties: The compound has been evaluated for its antibacterial and antifungal activities. Studies demonstrated that derivatives of this compound were effective against strains of Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial agents .

Organic Synthesis

In organic chemistry, this compound is utilized in the synthesis of more complex molecules through various reactions such as cyclization and condensation.

Synthesis Applications:

  • Pyrrole Derivatives: The compound can be transformed into various substituted pyrroles through reactions with different electrophiles. This versatility allows for the development of novel compounds with tailored biological activities .
Reaction TypeDescriptionExample Products
CyclizationFormation of new pyrrole derivativesAnticancer agents
CondensationReacting with aldehydes to form enaminonesAntimicrobial compounds
AlkylationIntroduction of alkyl groups to enhance activityEnhanced bioactive agents

Catalytic Applications

This compound can also function as a catalyst or catalyst precursor in various chemical reactions. Pyrrole-based catalysts are known for their efficiency in promoting polymerization reactions and other transformations.

Catalytic Case Studies:

  • Polymerization Reactions: Pyrrole derivatives have been employed as catalysts in the polymerization of monomers, leading to the formation of polymers with specific properties suitable for industrial applications .

Environmental Chemistry

The compound has potential applications in environmental chemistry, particularly in the development of sensors for detecting pollutants or hazardous substances due to its reactivity and ability to form stable complexes with metal ions.

Environmental Applications:

  • Pollutant Detection: this compound can be used to create sensors that detect heavy metals or organic pollutants in water sources, contributing to environmental monitoring efforts .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their function .

Biological Activity

Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, cellular effects, and mechanisms of action, supported by data tables and relevant research findings.

This compound interacts with various enzymes and proteins, influencing several metabolic pathways. It is particularly noted for its role in the synthesis and degradation of amino acids and nucleotides. The compound exhibits the following biochemical characteristics:

Property Description
Enzyme Interaction Modulates enzymes involved in metabolic pathways
Cell Signaling Influences cellular signaling pathways
Gene Expression Affects gene expression related to metabolic processes
Stability Stability can vary over time, impacting its biological activity

2. Cellular Effects

Research indicates that this compound affects several cellular processes:

  • Cell Viability : Studies show that this compound can influence cell viability in various cancer cell lines, suggesting potential anticancer properties.
  • Antimicrobial Activity : Preliminary data suggest it has antimicrobial effects, although specific mechanisms remain to be fully elucidated.

The molecular mechanism of action involves the compound's interaction with specific biomolecules. It can act as an inhibitor or modulator for certain enzymes or receptors, affecting their functions through:

  • Binding to Active Sites : The compound may bind to active sites on target proteins, altering their conformation and activity.
  • Influencing Metabolic Flux : It interacts with cofactors and enzymes that regulate metabolic processes.

Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:
    • IC50 values for A549 (lung cancer) and MDA-MB-468 (breast cancer) cells were reported at concentrations as low as 0.065 µmol/L, indicating potent antitumor effects .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial strains using disk diffusion assays. Results indicated a notable inhibition zone, suggesting effectiveness against specific pathogens .

5. Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other pyrrole derivatives is useful:

Compound Biological Activity IC50/Other Metrics
This compoundAntitumor, AntimicrobialIC50 = 0.065–9.4 µmol/L
Pyrrole Derivatives (General)Anticancer, AntibacterialVaries widely; many < 10 µmol/L
Indolin DerivativesAntitumorIC50 = 0.065–9.4 µmol/L

6. Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in cancer therapy and antimicrobial treatments. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its efficacy in clinical settings.

Future studies should focus on:

  • Detailed mechanistic studies to understand the interaction pathways.
  • In vivo evaluations to assess therapeutic potential.
  • Structural modifications to enhance potency and selectivity against target diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate?

Methodological Answer: The synthesis typically involves condensation reactions between pyrrole derivatives and ethyl oxalyl chloride. For example, ethyl oxalyl monochloride reacts with 6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-pyrrolizine under basic conditions to yield the target compound. Key steps include:

  • Reagents : Pyrrole derivatives, ethyl oxalyl chloride, and a base (e.g., NaOH).
  • Conditions : Stirring at room temperature or elevated temperatures (40–60°C) in anhydrous solvents like dichloromethane or THF.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Structural confirmation employs:

  • 1H NMR : Peaks for the ester group (δ ~4.3–4.5 ppm, quartet for –OCH2CH3) and pyrrole protons (δ ~6.2–7.0 ppm). Aromatic substituents (e.g., benzoyl groups) show distinct signals at δ ~7.3–8.0 ppm .
  • IR Spectroscopy : Strong absorbance for ketone (C=O, ~1700 cm⁻¹) and ester (C=O, ~1750 cm⁻¹) groups.
  • X-ray Crystallography : Used to resolve molecular geometry and confirm substituent positions, as demonstrated in related pyrrolizine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Data Contradiction Analysis: Discrepancies in yields (e.g., 67–74% in similar esters) may arise from:

  • Reaction Time/Temperature : Prolonged heating (>12 hours) can degrade sensitive intermediates.
  • Purification Methods : Silica gel chromatography vs. recrystallization impacts recovery rates.
  • Substituent Effects : Electron-withdrawing groups on the pyrrole ring may slow nucleophilic substitution. Comparative studies using kinetic monitoring (e.g., HPLC) are recommended .

Q. What are the mechanistic considerations for the stability and degradation pathways of this compound under storage?

Mechanistic Insights:

  • Light Sensitivity : The α-ketoester moiety is prone to photodegradation, forming byproducts like acetic acid derivatives. Store in amber vials at –20°C.
  • Oxidative Degradation : Atmospheric oxygen can oxidize the pyrrole ring, reducing bioactivity. Argon/vacuum sealing is advised.
  • Hydrolysis : Ester groups hydrolyze in humid conditions; monitor via pH stability studies (e.g., 24-hour stability in buffers at pH 2–9) .

Q. How does the substitution pattern on the pyrrole ring influence reactivity in cross-coupling reactions?

Experimental Design: The 2-position of pyrrole enhances electrophilic substitution due to aromatic resonance stabilization. For example:

  • Suzuki Coupling : Use Pd(PPh3)4 catalyst with aryl boronic acids in THF/water (3:1) at 80°C.
  • Electrophilic Substitution : Nitration at the 5-position occurs preferentially under HNO3/H2SO4.
    Compare reactivity with 3- or 4-substituted pyrrole analogs using DFT calculations to predict regioselectivity .

Q. Crystallography and Structural Analysis

Q. What challenges arise in determining the crystal structure of this compound derivatives?

Advanced Methodology:

  • Twinned Crystals : Common in esters with flexible side chains; use SHELXL for refinement with TWIN/BASF commands .
  • Disorder Modeling : Ethyl groups may exhibit rotational disorder; apply PART/ISOR constraints during refinement.
  • Validation : Check using R1/wR2 residuals and Hirshfeld surface analysis for intermolecular interactions (e.g., C–H···O bonds) .

Q. Biological and Comparative Studies

Q. How does this compound compare to similar α-ketoesters in enzyme inhibition assays?

Comparative Analysis:

  • α-Ketoester Scaffold : Binds to metalloproteases (e.g., MMP-2) via chelation of active-site zinc ions.
  • Pyrrole vs. Indole Derivatives : Pyrrole-based esters show 2–3× higher selectivity for bacterial enzymes (e.g., sortase A) due to reduced steric hindrance.
  • Assay Design : Use fluorescence quenching (FRET substrates) and IC50 measurements at varying pH (5.0–7.4) .

Properties

IUPAC Name

ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGFTCXFRSYMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303966
Record name ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27472-43-1
Record name NSC163807
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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